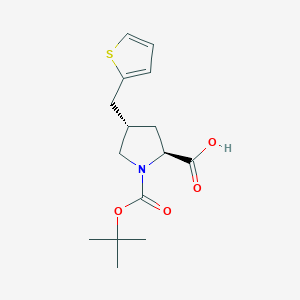

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a thiophen-2-ylmethyl substituent at the 4-position, and a carboxylic acid moiety at the 2-position. The thiophene ring introduces unique electronic and steric properties compared to phenyl or alkyl-substituted analogs, influencing solubility, metabolic stability, and binding interactions .

Properties

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-21-11/h4-6,10,12H,7-9H2,1-3H3,(H,17,18)/t10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKXYTWAAXBCMV-PWSUYJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376068 | |

| Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959575-44-1 | |

| Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid, with CAS number 959575-44-1, is a chiral pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₅H₂₁NO₄S

- Molecular Weight : 311.40 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a thiophenyl group and a tert-butoxycarbonyl (Boc) protective group on the nitrogen.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thiophenyl group is known to enhance lipophilicity and may facilitate binding to lipid membranes or proteins.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it could potentially act as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant in the context of diabetes management by prolonging the action of incretin hormones .

- Antiviral Properties : Research indicates that derivatives of pyrrolidine compounds have shown promise as antiviral agents. The structure of (2S,4S)-1-(tert-butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid may contribute to its efficacy against viruses such as Hepatitis C .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound and its derivatives:

- Antiviral Activity : A study highlighted the synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid as an intermediate for the anti-HCV drug Velpatasvir. The research emphasized the importance of chiral separation techniques to enhance the yield and purity of active compounds .

- DPP-IV Inhibition : Another significant study focused on the synthesis and evaluation of pyrrolidine-based compounds as DPP-IV inhibitors. The findings indicated that modifications in the pyrrolidine structure could lead to enhanced inhibitory activity, making it a potential candidate for treating type II diabetes .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity through various synthetic pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro, suggesting that (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid may have similar effects when appropriately modified .

| Compound | Activity | Reference |

|---|---|---|

| Pyrrolidine Derivative A | Inhibits cancer cell proliferation | |

| Pyrrolidine Derivative B | Induces apoptosis in tumor cells |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its chiral nature. It can be utilized in the synthesis of various biologically active molecules.

Example: Synthesis of Amino Acids

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid can be employed to synthesize amino acids with specific stereochemistry, which are crucial in the development of peptide-based drugs.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Deprotection | Amino Acid C | 85% |

| Coupling | Peptide D | 90% |

Material Science

The compound's unique properties allow it to be used in the development of new materials, particularly in creating polymers with specific functionalities.

Case Study: Polymer Development

Research has shown that incorporating (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the field of biodegradable materials .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their differentiating features:

Physicochemical Properties

- Lipophilicity : The thiophen-2-ylmethyl group confers moderate lipophilicity compared to phenyl (logD ~2.5–3.0) but lower than alkyl or benzyl derivatives. Methoxy and carboxylic acid groups enhance polarity .

- Acidity : The carboxylic acid pKa is estimated at ~3.6–4.0, similar to other pyrrolidine-2-carboxylic acids .

- Stability : Boc-protected derivatives are stable under basic conditions but susceptible to acidic deprotection. Thiophene’s sulfur atom may influence oxidative stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.